Dimethyl 3-oxoadipate

Description

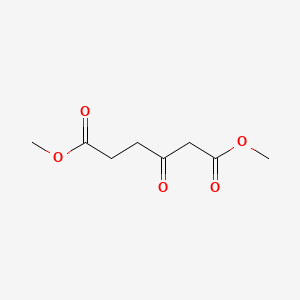

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 3-oxohexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-12-7(10)4-3-6(9)5-8(11)13-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGTZMRSJJKAPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202993 | |

| Record name | Dimethyl 3-oxoadipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5457-44-3 | |

| Record name | Hexanedioic acid, 3-oxo-, 1,6-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5457-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 3-oxoadipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005457443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5457-44-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl 3-oxoadipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 3-oxoadipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethyl 3-oxoadipate

Abstract

Dimethyl 3-oxoadipate, a valuable β-keto ester, serves as a versatile building block in organic synthesis, finding applications in the construction of complex molecular architectures, including pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the crossed Claisen condensation. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a deep dive into the mechanistic underpinnings and practical considerations of each synthetic strategy.

Introduction: The Significance of this compound

β-keto esters are a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This unique structural motif imparts a rich and diverse reactivity, making them indispensable intermediates in synthetic organic chemistry. The acidic α-protons, flanked by two electron-withdrawing carbonyl groups, are readily deprotonated to form a stabilized enolate, a potent nucleophile for a variety of carbon-carbon bond-forming reactions.

This compound (CAS 5457-44-3)[1], with its linear six-carbon backbone and dual ester functionalities, is a particularly useful synthon. Its structure allows for a range of subsequent chemical transformations, including alkylation, acylation, and cyclization reactions, providing access to a wide array of more complex molecules. Its application as a precursor in the synthesis of heterocyclic compounds and natural product analogues underscores its importance in medicinal chemistry and drug discovery.

Primary Synthesis Route: The Crossed Claisen Condensation

The most direct and widely employed method for the synthesis of acyclic β-keto esters like this compound is the crossed Claisen condensation . This reaction involves the condensation of two different esters, where one ester possesses α-hydrogens and can form an enolate, while the other acts as the acylating agent.[2][3] To achieve a successful crossed Claisen condensation and avoid a mixture of products from self-condensation, it is crucial that one of the ester partners lacks α-hydrogens or is significantly more reactive as an electrophile.[2]

In the synthesis of this compound, the logical disconnection points to a reaction between the enolate of methyl acetate and an acylating agent derived from succinic acid. A common approach involves the reaction of methyl acetate with dimethyl succinate.

Mechanistic Rationale

The crossed Claisen condensation proceeds through a series of well-defined steps, driven by the formation of a thermodynamically stable enolate of the resulting β-keto ester.

Figure 1: Mechanism of the Crossed Claisen Condensation for this compound Synthesis.

The choice of a strong, non-nucleophilic base is critical to favor the formation of the enolate of the less hindered ester (methyl acetate) and to drive the final deprotonation step, which renders the overall reaction thermodynamically favorable. Sodium methoxide is a common choice when working with methyl esters to prevent transesterification.

Detailed Experimental Protocol

This protocol is adapted from established procedures for crossed Claisen condensations and is designed to be a self-validating system for the synthesis of this compound.

Materials:

-

Sodium metal

-

Anhydrous Methanol

-

Dimethyl succinate

-

Methyl acetate (dried over molecular sieves)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Toluene

Procedure:

-

Preparation of Sodium Methoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add anhydrous methanol. Carefully add sodium metal in small pieces to the methanol under a nitrogen atmosphere. The reaction is exothermic and produces hydrogen gas, so it must be performed in a well-ventilated fume hood. Stir until all the sodium has reacted to form a clear solution of sodium methoxide.

-

Enolate Formation: To the freshly prepared sodium methoxide solution, add anhydrous diethyl ether or THF. Cool the mixture in an ice bath. Slowly add dry methyl acetate via the dropping funnel with vigorous stirring. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the methyl acetate enolate.

-

Condensation Reaction: Cool the reaction mixture again in an ice bath. Add dimethyl succinate dropwise to the enolate solution over a period of 30-60 minutes. After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid until the solution is acidic (pH ~2-3). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Alternative Synthesis Strategies

While the crossed Claisen condensation is the most direct route, other methods can be considered for the synthesis of β-keto esters, which could be adapted for this compound.

Acylation of Pre-formed Enolates

A variation of the Claisen condensation involves the pre-formation of a specific enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. This kinetically controlled enolate can then be acylated with a suitable electrophile, such as methyl succinyl chloride or another reactive derivative of succinic acid. This method offers greater control and can be advantageous when dealing with esters that are prone to self-condensation.

Figure 2: Workflow for the Synthesis of this compound via Acylation of a Pre-formed Enolate.

Stobbe Condensation

The Stobbe condensation is a reaction between a succinic ester and a ketone or aldehyde in the presence of a strong base to form an alkylidene succinic acid or its corresponding ester.[1][2][4][5][6] While this reaction does not directly yield a β-keto ester, the resulting α,β-unsaturated diacid or diester could potentially be converted to this compound through subsequent transformations, such as ozonolysis or other oxidative cleavage methods. This multi-step approach is less direct but offers an alternative disconnection strategy.

Comparative Analysis of Synthesis Methods

| Method | Key Features | Advantages | Disadvantages |

| Crossed Claisen Condensation | One-pot reaction using two different esters and a strong base. | Direct route, potentially high yielding, uses readily available starting materials. | Risk of self-condensation leading to a mixture of products, requires careful control of reaction conditions. |

| Acylation of Pre-formed Enolate | Stepwise formation of a specific enolate followed by acylation. | High regioselectivity, avoids self-condensation, good for complex substrates. | Requires stoichiometric amounts of a strong base (LDA), cryogenic conditions, and moisture-sensitive reagents. |

| Stobbe Condensation Route | Multi-step synthesis involving the formation of an alkylidene succinate followed by oxidative cleavage. | Offers a different synthetic approach and can be useful if the direct Claisen condensation is problematic. | Indirect route, may have lower overall yield due to multiple steps, requires an additional oxidative cleavage step. |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the different methylene and methyl protons in the molecule. The methylene protons alpha to the ketone will be deshielded compared to the other methylene protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the two ester carbonyls, the ketone carbonyl, and the different methylene and methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functional groups.[1]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[1]

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis due to its multiple functional groups and reactive sites.

-

Heterocyclic Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in medicinal chemistry.

-

Natural Product Synthesis: As a versatile building block, this compound can be elaborated through various C-C bond-forming reactions to construct the carbon skeleton of complex natural products.[3][7][8]

-

Pharmaceutical and Agrochemical Development: The ability to introduce diverse substituents onto the this compound backbone makes it an attractive starting material for the synthesis of novel bioactive molecules for drug discovery and crop protection.

Conclusion

The synthesis of this compound is most effectively achieved through a crossed Claisen condensation, a robust and well-established reaction in organic chemistry. This guide has provided a detailed protocol and mechanistic insights to enable researchers to successfully synthesize and utilize this important building block. Alternative synthetic strategies offer flexibility and control for more complex applications. The versatile reactivity of this compound ensures its continued relevance as a key intermediate in the pursuit of novel and complex molecular targets in both academic and industrial research.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. All about Stobbe reaction [unacademy.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Oxidative Cyclization in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural product anticipation through synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Dimethyl 3-Oxoadipate: A Technical Guide for Advanced Research

An Introduction to a Versatile β-Keto Ester

Dimethyl 3-oxoadipate, also known by its IUPAC name dimethyl 3-oxohexanedioate , is a key organic compound characterized by the presence of two methyl ester groups and a central ketone. This unique arrangement of functional groups makes it a valuable and versatile building block in both biochemical pathways and advanced organic synthesis. For researchers in drug development and medicinal chemistry, understanding the structure, reactivity, and synthetic utility of this molecule is crucial for designing novel molecular architectures.

Table 1: Core Chemical Identifiers

| Identifier | Value |

| IUPAC Name | dimethyl 3-oxohexanedioate |

| CAS Number | 5457-44-3 |

| Molecular Formula | C₈H₁₂O₅ |

| Molecular Weight | 188.18 g/mol |

| Common Synonyms | Dimethyl β-ketoadipate, 3-Oxoadipic acid dimethyl ester |

Part 1: Molecular Structure and Physicochemical Properties

The structure of this compound features a six-carbon backbone. A ketone functional group is located at the C-3 position, with methyl ester groups at both ends (C-1 and C-6). This structure gives rise to its characteristic reactivity, including the acidity of the α-hydrogens adjacent to the carbonyl groups.

Caption: Chemical structure of this compound.

A key characteristic of β-keto esters is their existence in a tautomeric equilibrium between the keto and enol forms. While the keto form is generally predominant, the enol form is stabilized by intramolecular hydrogen bonding and conjugation, making it a significant contributor to the molecule's overall reactivity. This equilibrium is crucial as the enol form acts as a potent nucleophile in many synthetic transformations.

Caption: Keto-enol tautomerism of this compound.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Light yellow to yellow liquid | |

| Boiling Point | 122 °C at 0.5 Torr | |

| Density | 1.175 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.444 |

Part 2: Synthesis and Reactivity

A Plausible Synthetic Pathway: The Crossed Claisen Condensation

The synthesis of linear β-keto esters like this compound is effectively achieved through a crossed or mixed Claisen condensation. This strategy is necessary to prevent self-condensation of the starting materials. A highly effective approach involves the reaction between an ester that can form an enolate (the donor) and one that cannot (the acceptor).

For the synthesis of this compound, a logical pathway is the condensation of dimethyl succinate (the enolate donor) with dimethyl oxalate (the electrophilic acceptor). Dimethyl oxalate is an ideal acceptor as it lacks α-hydrogens and therefore cannot self-condense.

Caption: Synthetic workflow via Crossed Claisen Condensation.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol is a representative methodology based on established Claisen condensation principles.

-

Preparation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) and anhydrous diethyl ether or THF as the solvent.

-

Enolate Formation: Cool the suspension to 0°C in an ice bath. Add a solution of dimethyl succinate (1.0 equivalent) in the chosen solvent dropwise via the dropping funnel over 30 minutes with constant stirring under a nitrogen atmosphere.

-

Condensation: After the addition is complete, add a solution of dimethyl oxalate (1.0 equivalent) in the same solvent dropwise at 0°C. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Initial Workup: Quench the reaction by carefully pouring it into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification of Intermediate: Remove the solvent under reduced pressure. The resulting crude product, dimethyl 2,3-dioxoadipate, can be purified by vacuum distillation.

-

Decarboxylation: Gently heat the purified intermediate. The oxalyl group is thermally labile and will be eliminated as carbon monoxide, yielding the final product, this compound. This step can also be facilitated by heating in the presence of a mild acid.

-

Final Purification: The final product can be further purified by vacuum distillation to yield a light yellow oil.

Part 3: Applications in Research and Development

Central Role in Biochemical Pathways

This compound is the ester form of 3-oxoadipic acid (also known as β-ketoadipic acid), a critical intermediate in the 3-oxoadipate pathway . This metabolic pathway is employed by various bacteria and fungi to degrade aromatic compounds, such as lignin derivatives, into intermediates of central metabolism like succinyl-CoA and acetyl-CoA. The pathway consists of two main converging branches: the catechol branch and the protocatechuate branch, both of which culminate in the formation of 3-oxoadipate before it is cleaved. This makes the study of this pathway and its intermediates highly relevant for bioremediation and understanding microbial carbon cycling.

A Precursor for Heterocyclic Synthesis

The true power of this compound in drug development lies in its utility as a versatile precursor for the synthesis of complex heterocyclic systems. Nitrogen-containing heterocycles are foundational scaffolds in a vast number of pharmaceuticals. The dicarbonyl nature of this compound allows it to react with a variety of dinucleophiles to form diverse ring systems.

For instance, condensation reactions with hydrazines can yield pyridazinones, while reactions with hydroxylamine can lead to isoxazolones. Its reaction with amidines or guanidines can be a route to pyrimidine derivatives. These heterocyclic cores are prevalent in molecules with a wide range of biological activities.

Part 4: Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A reliable method for the analysis and purification of this compound utilizes reverse-phase HPLC.

-

Column: Newcrom R1 or equivalent C18 column.

-

Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid modifier. For standard analysis, 0.1% phosphoric acid can be used. For Mass-Spec (MS) compatible applications, 0.1% formic acid is recommended.

-

Detection: UV detection at a wavelength corresponding to the carbonyl chromophore (typically around 210-254 nm).

-

Application: This method is scalable and suitable for purity analysis, impurity isolation in preparative separations, and pharmacokinetic studies.

Conclusion

This compound is more than a simple organic molecule; it is a pivotal intermediate in microbial metabolism and a powerful, flexible tool for synthetic chemists. Its unique structure, characterized by a β-keto ester moiety, provides a gateway to a rich variety of chemical transformations. For researchers and scientists in drug development, a thorough understanding of its synthesis, reactivity, and applications is essential for leveraging its potential in the creation of novel and potent therapeutic agents. The synthetic pathways it enables, particularly in the realm of heterocyclic chemistry, ensure its continued relevance in the ongoing quest for new medicines.

Introduction: The Significance of Dimethyl 3-oxoadipate Solubility

An In-Depth Technical Guide to the Solubility of Dimethyl 3-oxoadipate in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various synthetic and pharmaceutical processes. Understanding its behavior in different organic solvents is critical for optimizing reaction conditions, purification protocols, and formulation development. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the principles and practical methodologies related to the solubility of this compound.

This compound (DM3O), with the chemical formula C8H12O5, is a dicarboxylic acid ester that serves as a versatile building block in organic synthesis.[1][2][3] Its applications span from the synthesis of complex heterocyclic compounds to its potential role in the development of novel therapeutic agents.[4][5][6] The successful execution of these applications is fundamentally dependent on the ability to control its solubility in various reaction and purification media. A thorough understanding of its solubility profile allows for:

-

Rational Solvent Selection: Choosing the most appropriate solvent system to ensure complete dissolution for homogeneous reactions or controlled precipitation for crystallization and purification.

-

Optimization of Reaction Kinetics: Influencing reaction rates and yields by controlling the concentration of reactants in the solution phase.

-

Development of Robust Purification Strategies: Designing efficient extraction, washing, and crystallization protocols based on differential solubility.

-

Formulation Design: In pharmaceutical development, solubility is a critical determinant of a drug's bioavailability and the feasibility of different dosage forms.[7]

Physicochemical Properties of this compound

To understand the solubility of this compound, it is essential to first consider its molecular structure and inherent physical properties.

| Property | Value | Source |

| Molecular Formula | C8H12O5 | [1][2][3] |

| Molecular Weight | 188.18 g/mol | [1][2][8] |

| Appearance | Light yellow to yellow liquid | [9] |

| Density | 1.175 g/mL at 20 °C | [9][10] |

| Boiling Point | 122 °C at 0.5 Torr | [9] |

| pKa (Predicted) | 10.15 ± 0.46 | [9] |

| LogP (Octanol/Water Partition Coefficient, Calculated) | 0.072 | [8] |

The structure of this compound contains two ester functional groups and a ketone. These polar groups, particularly the carbonyls (C=O), are capable of participating in dipole-dipole interactions and acting as hydrogen bond acceptors. The relatively low calculated LogP value suggests a degree of hydrophilicity, although its solubility in water is limited.[8][11]

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The overall Gibbs free energy of dissolution (ΔG_sol) must be negative for spontaneous dissolution to occur. This is described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution, representing the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.

-

T is the absolute temperature.

-

ΔS_sol is the entropy of solution, which is generally positive as the solute molecules become more disordered in the solution.

For a solute like this compound, its solubility in a given organic solvent will be influenced by:

-

Polarity: Solvents with polarities similar to this compound will be more effective at overcoming the solute-solute interactions.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact solubility. This compound can act as a hydrogen bond acceptor at its ester and ketone oxygens.

-

Dispersion Forces: These weak, non-polar interactions are present in all molecules and contribute to the overall solvation process.

Dicarboxylic acid esters, in general, tend to be soluble in less-polar solvents like ethers and alcohols, while their solubility in water is limited, especially for those with longer alkyl chains.

Expected Solubility Profile in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Protic Polar Solvents | Methanol, Ethanol, Isopropanol | High | These solvents can engage in hydrogen bonding with the carbonyl oxygens of this compound, and their polarity is suitable for solvating the ester and ketone functional groups. |

| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents possess significant dipole moments that can interact favorably with the polar functional groups of the solute. Solvents like DMF and DMSO are particularly strong solvents for a wide range of organic compounds.[12] |

| Non-polar Solvents | Hexane, Toluene, Dichloromethane | Low to Moderate | While the alkyl backbone of this compound has some non-polar character, the dominant polar functional groups will limit its solubility in highly non-polar solvents. Dichloromethane, with its slight polarity, may show some moderate solubility. |

It's important to note that for dicarboxylic acids, an "odd-even effect" on solubility has been observed, where acids with an odd number of carbon atoms are more soluble than their even-numbered counterparts.[13][14] While this is primarily documented for the free acids, it highlights the subtle structural factors that can influence solubility.

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines a robust and self-validating method for determining the solubility of this compound in various organic solvents. This method is based on the isothermal shake-flask method, a widely accepted technique for generating thermodynamic solubility data.[15]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath with temperature control (± 0.1 °C)

-

Vials with screw caps and PTFE septa

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Step-by-Step Methodology

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved. b. Accurately pipette a known volume (e.g., 5.00 mL) of the selected organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25.0 °C). b. Agitate the vials at a constant speed for a sufficient period to reach equilibrium. A preliminary kinetics study is recommended to determine the time to reach equilibrium (typically 24-72 hours).

-

Sample Withdrawal and Preparation: a. Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling. c. Immediately filter the withdrawn sample through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles. d. Record the exact weight of the transferred filtrate.

-

Gravimetric Analysis (Optional but Recommended for Validation): a. Gently evaporate the solvent from the volumetric flask under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute. b. Once the solvent is completely removed, weigh the flask containing the dried solute. c. The difference in weight gives the mass of the dissolved this compound.

-

Quantitative Analysis (Primary Method): a. Dilute the filtered sample in the volumetric flask to a known volume with the same solvent. b. Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound. c. A calibration curve prepared with standard solutions of known concentrations is essential for accurate quantification.

-

Data Calculation and Reporting: a. Calculate the solubility in various units, such as g/L, mg/mL, or mole fraction, based on the concentration determined from the analytical method and the density of the solvent. b. Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Method Workflow.

Data Interpretation and Thermodynamic Analysis

The experimentally determined solubility data can be used to derive important thermodynamic parameters of dissolution, such as the enthalpy (ΔH°_sol), Gibbs free energy (ΔG°_sol), and entropy (ΔS°_sol) of solution, by applying the van't Hoff equation.[16] This analysis provides deeper insights into the dissolution process, indicating whether it is enthalpy- or entropy-driven.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in a wide range of organic solvents is currently lacking, this guide provides the fundamental principles and a robust experimental framework for its determination. By understanding the physicochemical properties of the solute and the nature of solvent-solute interactions, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided experimental protocol offers a validated pathway to generate high-quality, reliable solubility data, which is indispensable for the successful application of this versatile chemical intermediate in research and development. The use of predictive models, combining thermodynamic equations with machine learning, also presents a promising avenue for estimating solubility in the absence of experimental data.[17][18][19]

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020-2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pharmtech.com [pharmtech.com]

- 8. This compound (CAS 5457-44-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. This compound | 5457-44-3 [amp.chemicalbook.com]

- 10. This compound | 5457-44-3 [chemicalbook.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. scispace.com [scispace.com]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dspace.mit.edu [dspace.mit.edu]

An In-depth Technical Guide to the Discovery and Historical Synthesis of Dimethyl 3-Oxoadipate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 3-oxoadipate, a β-keto ester of significant interest as a versatile building block in organic synthesis, does not have a singular, celebrated moment of discovery. Instead, its emergence is intrinsically linked to the development of fundamental carbon-carbon bond-forming reactions, most notably the Claisen condensation. This guide provides a comprehensive overview of the historical context of its synthesis, delves into the mechanistic intricacies of the reactions involved, and presents detailed experimental protocols. By understanding the foundational chemistry behind this compound, researchers can better leverage its synthetic potential in the development of novel pharmaceuticals and complex molecules.

Introduction: The Synthetic Utility of β-Keto Esters

β-Keto esters are a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This unique structural motif imparts a rich and versatile reactivity, making them invaluable intermediates in organic synthesis. The presence of two carbonyl groups flanking a methylene unit renders the α-protons particularly acidic, facilitating the formation of a stabilized enolate. This enolate is a potent nucleophile, enabling a wide range of alkylation and acylation reactions. Consequently, β-keto esters serve as key precursors in the synthesis of a diverse array of molecules, including ketones, carboxylic acids, and various heterocyclic compounds, which are foundational in medicinal chemistry and materials science. This compound, as a symmetrical β-keto diester, offers two points of functionality, further expanding its utility in the construction of complex molecular architectures.

Historical Perspective: The Dawn of Ester Condensations

The story of this compound's synthesis begins not with the molecule itself, but with the pioneering work of 19th-century chemists who first explored the reactions of esters in the presence of a base.

The Acetoacetic Ester Synthesis: A Precursor to Understanding

In 1863, August Geuther's observation that sodium metal reacts with ethyl acetate to produce a new compound, later identified as ethyl acetoacetate, marked a pivotal moment in organic chemistry.[1] This reaction, now known as the acetoacetic ester synthesis, demonstrated the ability to form carbon-carbon bonds by exploiting the reactivity of ester enolates.[1][2][3] This discovery laid the conceptual groundwork for the broader class of ester condensation reactions.

The Claisen Condensation: A Gateway to β-Keto Esters

The seminal work of German chemist Rainer Ludwig Claisen in 1887 truly opened the door to the systematic synthesis of β-keto esters.[4][5] The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to yield a β-keto ester.[4][5] This reaction proved to be a general and reliable method for the synthesis of this important class of compounds.

The intramolecular version of this reaction, known as the Dieckmann condensation, was later developed by Walter Dieckmann and is particularly useful for the formation of cyclic β-keto esters.[4][5]

The Synthesis of this compound via Crossed Claisen Condensation

The most direct and historically relevant method for the synthesis of this compound is the crossed Claisen condensation . This variation of the Claisen condensation involves the reaction of two different esters.[6][7] For the synthesis of this compound, the logical precursors are dimethyl succinate and methyl acetate.

In this reaction, methyl acetate, which possesses acidic α-protons, acts as the nucleophilic component after deprotonation by a strong base to form an enolate. Dimethyl succinate, on the other hand, serves as the electrophilic component, with one of its ester carbonyls being attacked by the enolate of methyl acetate.

Mechanistic Pathway

The mechanism of the crossed Claisen condensation for the synthesis of this compound proceeds through the following key steps:

-

Enolate Formation: A strong base, typically sodium methoxide, deprotonates the α-carbon of methyl acetate to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate of methyl acetate attacks one of the carbonyl carbons of dimethyl succinate.

-

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating a methoxide ion as a leaving group.

-

Deprotonation of the Product: The newly formed β-keto ester, this compound, has acidic protons on the carbon between the two carbonyl groups. The methoxide ion, a strong base, deprotonates this carbon to form a highly resonance-stabilized enolate. This deprotonation is the thermodynamic driving force for the reaction.

-

Protonation: An acidic workup in the final step neutralizes the enolate to yield the final product, this compound.[4][5]

Caption: Mechanism of the Crossed Claisen Condensation for the Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, self-validating protocol for the synthesis of this compound via a crossed Claisen condensation.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| Sodium Methoxide | 54.02 | - | 5.4 g | 0.1 mol |

| Toluene (anhydrous) | 92.14 | 0.867 | 100 mL | - |

| Dimethyl Succinate | 146.14 | 1.117 | 14.6 g | 0.1 mol |

| Methyl Acetate | 74.08 | 0.932 | 7.4 g | 0.1 mol |

| Hydrochloric Acid (conc.) | 36.46 | 1.18 | ~10 mL | - |

| Diethyl Ether | 74.12 | 0.713 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |

| Brine | - | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The apparatus is flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature.

-

Base Suspension: Sodium methoxide (5.4 g, 0.1 mol) is added to the flask, followed by 100 mL of anhydrous toluene. The suspension is stirred.

-

Ester Addition: A mixture of dimethyl succinate (14.6 g, 0.1 mol) and methyl acetate (7.4 g, 0.1 mol) is prepared and added to the dropping funnel. This mixture is then added dropwise to the stirred suspension of sodium methoxide in toluene over a period of 30 minutes.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 110 °C) and maintained at this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup - Quenching and Neutralization: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice and enough concentrated hydrochloric acid to make the aqueous layer acidic (test with pH paper).

-

Extraction: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with diethyl ether. The organic layers are combined.

-

Washing: The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless oil.

Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the different types of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the ester and ketone carbonyl carbons, as well as the other carbon atoms in the structure.

-

IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functional groups.[8]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (188.18 g/mol ).[8][9]

Modern Synthetic Approaches

While the Claisen condensation remains a cornerstone of organic synthesis, several modern methods have been developed for the preparation of β-keto esters, often offering milder reaction conditions, higher yields, and greater functional group tolerance. These include:

-

Acylation of Meldrum's Acid Derivatives: This two-step process involves the acylation of Meldrum's acid followed by alcoholysis to yield the desired β-keto ester.

-

Palladium-Catalyzed Reactions: Palladium catalysts can be used in various transformations of allylic β-keto carboxylates to generate β-keto esters.

-

Titanium-Mediated Claisen Condensations: The use of titanium reagents can promote crossed Claisen condensations with high selectivity.

Conclusion

The synthesis of this compound is a testament to the power and elegance of classical organic reactions. While a specific "discovery" event is absent from the historical record, its preparation is a direct application of the principles established by pioneers like Claisen. Understanding the historical development and the mechanistic underpinnings of its synthesis through the Claisen condensation provides researchers with a solid foundation for its application in contemporary organic synthesis. The detailed protocol provided herein serves as a practical guide for the efficient preparation of this versatile building block, empowering scientists in their pursuit of novel molecules with potential applications in drug discovery and beyond.

References

- 1. This compound | 5457-44-3 [chemicalbook.com]

- 2. byjus.com [byjus.com]

- 3. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Claisen condensation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

A Comprehensive Technical Guide to the Safe Handling and Storage of Dimethyl 3-oxoadipate

This guide provides an in-depth overview of the essential safety protocols, handling procedures, and storage requirements for Dimethyl 3-oxoadipate (CAS No. 5457-44-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure a safe and compliant laboratory environment.

Understanding the Compound: Physicochemical Properties and Hazard Profile

This compound is a diester that serves as a valuable intermediate in various synthetic pathways. A clear understanding of its properties is fundamental to its safe handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₅ | [1][2][3][4] |

| Molecular Weight | 188.18 g/mol | [1][2][3][4] |

| Appearance | Light yellow to yellow liquid | [1][2] |

| Density | 1.175 g/mL at 20 °C | [1][2] |

| Boiling Point | 122 °C at 0.5 Torr | [1][2] |

| Refractive Index | n20/D 1.444 | [1][2] |

The primary hazards associated with this compound, as identified in safety data sheets, include its combustibility and potential to cause serious eye irritation.[5] It is classified as a combustible liquid.[5]

Hazard Statements:

Understanding these hazards is the first step in implementing a robust safety protocol. The combustibility necessitates careful management of ignition sources, while the risk of eye irritation underscores the critical importance of appropriate personal protective equipment (PPE).

Foundational Safety and Handling Protocols

A proactive approach to safety is paramount when working with any chemical. The following protocols are designed to minimize risk and ensure a self-validating system of safety in the laboratory.

Personal Protective Equipment (PPE): The First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates a hazard assessment to select appropriate PPE.[6] For this compound, the following PPE is required:

-

Eye and Face Protection: Always wear chemical safety goggles that meet European Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[7] Given the serious eye irritation hazard[5], a face shield should also be worn when handling larger quantities or when there is a risk of splashing.

-

Hand Protection: Wear appropriate chemical-resistant gloves.[5] Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility data for the specific glove type and thickness. Always inspect gloves for tears or punctures before use and change them frequently, especially if contamination is suspected.[6][8][9] Never wear gloves outside the laboratory to prevent the spread of contamination.[6]

-

Skin and Body Protection: A standard laboratory coat should be worn to protect against incidental skin contact. Ensure the lab coat is buttoned and the sleeves are rolled down. For tasks with a higher risk of splashes, consider using a chemically resistant apron.

-

Respiratory Protection: Use this compound in a well-ventilated area. If vapors or aerosols are generated, respiratory protection may be required.[5]

Prudent Laboratory Practices for Handling this compound

Adherence to good laboratory practices is non-negotiable for ensuring a safe working environment.

Step-by-Step Handling Procedure:

-

Preparation: Before handling, ensure that a safety shower and an eye wash station are readily accessible and have been recently tested. Clear the work area of any unnecessary items and potential ignition sources such as open flames or hot surfaces.[5]

-

Aliquotting and Transfer:

-

When transferring this compound, use a chemical fume hood to minimize inhalation exposure.

-

Use appropriate tools such as a pipette with a mechanical device; never pipette by mouth.[6]

-

Grounding and bonding should be considered for large volume transfers to prevent static discharge, which could be an ignition source.[5]

-

-

Post-Handling:

-

After handling, wash hands and any exposed skin thoroughly with soap and water, even if gloves were worn.[6]

-

Decontaminate all equipment and the work surface after use.

-

Properly dispose of any contaminated materials, including gloves and disposable labware, in a designated and approved waste container.[5]

-

Diagram 1: General Chemical Handling Workflow This diagram illustrates the logical flow of operations when handling laboratory chemicals, emphasizing safety at each step.

Caption: A workflow for safe chemical handling in a laboratory setting.

Emergency Procedures: A Plan for the Unexpected

Even with meticulous planning, accidents can occur. A well-defined emergency response plan is crucial.

Table 2: Emergency First Aid Measures

| Exposure Route | Action |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Continue rinsing. If eye irritation persists, seek medical advice/attention.[5] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. Wash the affected area with soap and water. If skin irritation occurs, seek medical attention. |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, the primary objectives are to contain the spill, clean it up safely, and protect personnel.

Diagram 2: Spill Response Decision Tree This decision tree outlines the critical steps to take in the event of a chemical spill.

Caption: A decision-making workflow for responding to a chemical spill.

Spill Cleanup Protocol:

-

Evacuate and Alert: For large spills, evacuate the immediate area and alert others.

-

Contain: For small, manageable spills, prevent the spread by covering with a liquid-absorbent material like Chemizorb®.[5]

-

Collect: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.

-

Clean: Clean the affected area thoroughly.

-

Dispose: Dispose of the waste according to institutional and local regulations.[5]

Storage and Stability: Maintaining Chemical Integrity

Proper storage is essential for maintaining the stability of this compound and ensuring a safe laboratory environment.

Table 3: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Container | Tightly closed container.[5] | Prevents contamination and potential reaction with atmospheric moisture or oxygen. |

| Location | Store in a cool, dry, well-ventilated place.[5] | Minimizes vapor pressure and potential for degradation. Good ventilation prevents the accumulation of vapors.[5] |

| Temperature | Store at room temperature.[1][2] | The product is chemically stable under standard ambient conditions.[5] |

| Incompatibilities | Keep away from acids, bases, reducing agents, and oxidizing agents.[7] | Avoids potentially hazardous chemical reactions. |

| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces.[5] | As a combustible liquid, it can form explosive mixtures with air upon intense heating.[5] |

Disposal Considerations

Chemical waste must be managed responsibly to protect both human health and the environment.

-

Waste Disposal: Dispose of this compound and any contaminated materials in an approved waste disposal plant.[5] Do not allow the chemical to enter drains.

-

Container Disposal: Handle uncleaned containers as you would the product itself.

Always follow your institution's specific guidelines and local, state, and federal regulations for hazardous waste disposal.

References

- 1. This compound | 5457-44-3 [chemicalbook.com]

- 2. This compound | 5457-44-3 [amp.chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. ehs.yale.edu [ehs.yale.edu]

Methodological & Application

Dimethyl 3-oxoadipate as a precursor in pharmaceutical synthesis

An In-Depth Guide to Dimethyl 3-Oxoadipate: A Versatile Precursor in Modern Pharmaceutical Synthesis

Authored by: A Senior Application Scientist

Abstract

This compound (DM3OA), a C6-dicarboxylic acid derivative, represents a highly versatile and economically significant building block in the synthesis of complex pharmaceutical molecules. Its unique structural arrangement, featuring a central ketone flanked by two ester functionalities, provides multiple reactive sites for strategic chemical modifications. This guide offers a comprehensive exploration of DM3OA's applications, focusing on its pivotal role in constructing key pharmaceutical intermediates. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for its transformation, and illustrate its utility in the synthesis of critical drug classes, such as carbapenem antibiotics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful precursor in their synthetic endeavors.

Core Chemical Principles and Reactivity Profile

The synthetic utility of this compound is rooted in its trifunctional nature. The reactivity of the ketone and the two ester groups can be selectively harnessed to build molecular complexity.

Ketone Reduction: A Gateway to Chirality

The central ketone is the most prominent reactive handle. Its reduction to a secondary alcohol is a critical transformation, particularly for pharmaceuticals where stereochemistry dictates biological activity.

-

Achiral Reduction: Standard reducing agents like sodium borohydride (NaBH₄) can efficiently reduce the ketone to a racemic alcohol, suitable for applications where the subsequent stereochemistry is not crucial or can be resolved later.

-

Asymmetric (Chiral) Reduction: For modern pharmaceutical synthesis, creating a specific stereoisomer is paramount. Asymmetric hydrogenation or transfer hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) is the preferred method. This reaction converts the prochiral ketone into a single enantiomer of the corresponding alcohol, dimethyl 3-hydroxyadipate, a high-value chiral intermediate. The choice of catalyst and conditions is critical for achieving high diastereoselectivity and enantiomeric excess (e.e.).

Intramolecular Cyclization: The Dieckmann Condensation

While DM3OA itself does not undergo a classical Dieckmann condensation due to the central ketone, its reduced or modified derivatives, such as dimethyl adipate, readily participate in this reaction. The Dieckmann condensation is an intramolecular Claisen condensation of a diester, driven by a strong base, to form a cyclic β-keto ester.[1][2] This reaction is exceptionally effective for forming stable five- and six-membered rings, which are common motifs in drug molecules.[2][3]

The mechanism involves the deprotonation of an α-carbon to one ester group, creating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion to form a cyclic intermediate.[2][4]

Ester Group Modifications

The two methyl ester groups offer additional sites for modification through reactions such as hydrolysis to carboxylic acids, transesterification with other alcohols, or conversion to amides, further expanding the synthetic possibilities.

Application in Carbapenem Synthesis: The Case of Doripenem

Carbapenems are a class of β-lactam antibiotics with an exceptionally broad spectrum of activity, often reserved for treating severe or multidrug-resistant bacterial infections.[5][6] Doripenem is a prominent member of this class, and its synthesis showcases the strategic importance of chiral intermediates derived from DM3OA.[7][8]

Synthetic Strategy Overview

The synthesis of the carbapenem core relies on the precise installation of multiple stereocenters. A key precursor for Doripenem and other 1-β-methylcarbapenems is (3S,5R)-dimethyl 3-hydroxy-5-methyladipate. While not a direct transformation of DM3OA, the synthesis of the closely related chiral building block, (R)-dimethyl 3-hydroxyadipate, via asymmetric hydrogenation of DM3OA, establishes the critical C3 stereocenter. This chiral di-ester is then elaborated to form the bicyclic β-lactam nucleus.

Protocol: Asymmetric Hydrogenation of this compound

This protocol describes the catalytic asymmetric reduction to produce (R)-dimethyl 3-hydroxyadipate, a pivotal step for introducing chirality. The choice of a Ruthenium-based catalyst with a chiral ligand like BINAP is crucial for high enantioselectivity.

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example | Notes |

| This compound (DM3OA) | ≥98% | Sigma-Aldrich | Substrate |

| Dichloro(p-cymene)ruthenium(II) dimer | Catalyst Precursor | Strem Chemicals | Pre-catalyst |

| (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) | ≥97% | Acros Organics | Chiral Ligand |

| Methanol (MeOH) | Anhydrous, ≥99.8% | Fisher Scientific | Solvent |

| Hydrogen (H₂) gas | High Purity (5.0) | Airgas | Reducing agent |

| Diethyl Ether | Anhydrous | VWR | For workup |

| Saturated Sodium Bicarbonate (NaHCO₃) soln | ACS Grade | LabChem | For workup |

| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore | Drying agent |

| High-Pressure Autoclave/Reactor | --- | Parr Instrument | For hydrogenation |

Experimental Procedure:

-

Catalyst Preparation: In a glovebox under an inert atmosphere (N₂ or Ar), add the dichloro(p-cymene)ruthenium(II) dimer (0.01 mol eq.) and (R)-BINAP (0.011 mol eq.) to a Schlenk flask. Add anhydrous methanol and stir the mixture at room temperature for 30-60 minutes to form the active catalyst complex.

-

Reaction Setup: To a high-pressure autoclave, add this compound (1.0 mol eq.) and anhydrous methanol.

-

Catalyst Transfer: Transfer the pre-formed catalyst solution to the autoclave via cannula under a positive pressure of inert gas.

-

Hydrogenation: Seal the autoclave. Purge the system with H₂ gas three times to remove air. Pressurize the reactor to the desired pressure (e.g., 50-100 atm) with H₂ gas.

-

Reaction Execution: Heat the reactor to the target temperature (e.g., 50-80 °C) and stir vigorously for the required duration (typically 12-24 hours). Monitor the reaction progress by TLC or GC if possible.

-

Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess H₂ gas. Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

Purification: Dilute the residue with diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel to yield pure (R)-dimethyl 3-hydroxyadipate.

Expected Outcome: This procedure typically yields the chiral alcohol with high conversion and excellent enantiomeric excess (>95% e.e.).

Application in Biotin (Vitamin H) Synthesis

Biotin is an essential B vitamin involved in a wide range of metabolic processes. While its biosynthesis in organisms involves a modified fatty acid pathway starting from pimeloyl-CoA,[9][10] chemical syntheses can leverage C6 building blocks. Adipic acid derivatives serve as common starting points for constructing the pimelic acid backbone required for biotin. DM3OA, after reduction of its ketone and subsequent deoxygenation, can be considered a functional equivalent of dimethyl adipate, which can be elaborated into the necessary C7 pimelate structure for biotin synthesis.[11]

Synthetic Strategy Overview

A plausible synthetic route involves converting an adipate derivative into a C7 pimelate derivative. This can be achieved through various carbon-extension methodologies. The resulting pimelate derivative is then subjected to a series of transformations to build the fused thiophane and ureido rings of the biotin molecule.[11]

Safety and Handling Precautions

This compound and its related reagents require careful handling in a laboratory setting. Always consult the latest Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety goggles or face shield).[12][13]

-

Handling: Use only with adequate ventilation, preferably in a chemical fume hood, to avoid breathing fumes or dust.[12][14] Wash hands thoroughly after handling. Keep away from sources of ignition.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents and strong bases.[12][13]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12]

-

Inhalation: Move the exposed person to fresh air. If not breathing, provide artificial respiration.[15]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

-

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Consult a licensed professional waste disposal service.[12]

Conclusion

This compound stands out as a powerful and versatile precursor in pharmaceutical synthesis. Its trifunctional nature allows for a range of chemical transformations, most notably the asymmetric reduction to form high-value chiral building blocks. As demonstrated in the synthesis of carbapenem antibiotics, the ability to strategically introduce a stereocenter early in a synthetic sequence is invaluable. By understanding its core reactivity and employing robust protocols, researchers can effectively harness the potential of this compound to streamline the construction of complex and biologically active molecules, accelerating the pace of drug discovery and development.

References

- 1. synarchive.com [synarchive.com]

- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 3. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]

- 4. Dieckmann Condensation [organic-chemistry.org]

- 5. KEGG PATHWAY: eco00332 [genome.jp]

- 6. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Doripenem synthesis - chemicalbook [chemicalbook.com]

- 8. medkoo.com [medkoo.com]

- 9. Biosynthesis of biotin and lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US2489232A - Synthesis of biotin - Google Patents [patents.google.com]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Dimethyl 3-Oxoadipate

Introduction: The Untapped Potential of Dimethyl 3-Oxoadipate in Heterocyclic Chemistry

This compound, a C6-dicarboxylic acid derivative, represents a versatile and somewhat underutilized building block in the synthesis of heterocyclic compounds. Its symmetrical structure, featuring two ester functionalities and a central ketone, offers multiple reaction sites for cyclization and condensation reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging the unique reactivity of this compound to construct a variety of heterocyclic scaffolds, which are cornerstones in medicinal chemistry and materials science.

The presence of two ester groups allows for the potential formation of bis-heterocyclic structures or heterocycles with an extended functional handle for further derivatization. This guide will explore the adaptation of classical multicomponent reactions, such as the Hantzsch pyridine synthesis and the Biginelli reaction, to this specific substrate. We will delve into the mechanistic underpinnings of these transformations and provide detailed, adaptable protocols for laboratory execution.

I. Synthesis of Substituted Pyridines via Hantzsch-type Condensation

The Hantzsch pyridine synthesis is a robust one-pot reaction that traditionally involves the condensation of two equivalents of a β-ketoester, an aldehyde, and an ammonia source to form a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.[1][2] The use of this compound in this reaction is anticipated to yield symmetrically substituted pyridines with ester-containing side chains at the 3- and 5-positions.

Mechanistic Rationale

The reaction is believed to proceed through two initial pathways that converge. One molecule of this compound undergoes a Knoevenagel condensation with the aldehyde, while a second molecule forms an enamine with ammonia. These two intermediates then react via a Michael addition, followed by cyclization and dehydration to afford the 1,4-dihydropyridine ring.[3] Subsequent oxidation, which can occur in situ or as a separate step, leads to the aromatic pyridine.

Protocol: Synthesis of Dimethyl 2,2'-(4-aryl-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl)diacetate

Disclaimer: This protocol is an adaptation of the classical Hantzsch synthesis for this compound. Optimal conditions may require further investigation.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ammonium acetate

-

Ethanol

-

Nitric acid (for oxidation)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the aromatic aldehyde (10 mmol) and this compound (22 mmol, 2.2 equivalents) in absolute ethanol (50 mL).

-

Add ammonium acetate (12 mmol, 1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol.

-

If precipitation does not occur, reduce the solvent volume under reduced pressure and add ice-cold water to induce precipitation.

-

Oxidation to Pyridine: Dissolve the crude 1,4-dihydropyridine in glacial acetic acid. Add a suitable oxidizing agent, such as a solution of nitric acid, dropwise at room temperature.

-

After the oxidation is complete (as monitored by TLC), pour the reaction mixture into ice water and neutralize with a base (e.g., sodium carbonate) to precipitate the pyridine product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

| Parameter | Condition | Notes |

| Solvent | Ethanol, Methanol | Protic solvents are generally effective. |

| Temperature | Reflux | Heating is typically required to drive the reaction. |

| Catalyst | Acetic acid (optional) | A catalytic amount of acid can accelerate the reaction. |

| Oxidizing Agent | Nitric acid, Cerium(IV) ammonium nitrate (CAN), DDQ | The choice of oxidant can influence yield and purity. |

| Typical Yields | 40-70% (estimated) | Yields are highly dependent on the specific aldehyde used. |

II. Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[4][5] Employing this compound in this reaction offers a route to dihydropyrimidinones bearing a carboxymethyl-ester side chain, a functional group that can be further elaborated.

Mechanistic Insights

The reaction mechanism is acid-catalyzed and is thought to begin with the condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the dihydropyrimidinone product.[5]

Protocol: Synthesis of Methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)acetate

Disclaimer: This protocol is an adaptation of the classical Biginelli reaction for this compound. Optimization of catalyst and reaction conditions is recommended.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Urea or Thiourea

-

Ethanol

-

Catalyst (e.g., concentrated HCl, Lewis acids like ZnCl₂)

Procedure:

-

In a round-bottom flask, combine the aldehyde (10 mmol), this compound (10 mmol), and urea (15 mmol).

-

Add ethanol (30 mL) as the solvent.

-

Add a catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of concentrated HCl or 0.1 mmol of ZnCl₂).

-

Heat the mixture to reflux with stirring for 3-5 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Collect the crystalline product by vacuum filtration.

-

Wash the solid with cold ethanol to remove unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or isopropanol, to obtain the pure dihydropyrimidinone.

| Parameter | Condition | Notes |

| Catalyst | Brønsted acids (HCl, H₂SO₄), Lewis acids (ZnCl₂, FeCl₃) | The choice and amount of catalyst can significantly impact reaction time and yield. |

| Solvent | Ethanol, Acetonitrile | Polar solvents are typically used. |

| Temperature | 60-80°C (Reflux) | Thermal conditions are generally required. |

| Reactant Ratio | Aldehyde:β-ketoester:Urea (1:1:1.5) | An excess of urea is often used to drive the reaction to completion. |

| Typical Yields | 50-80% (estimated) | Yields can be high, depending on the substrates and catalyst. |

III. Synthesis of Substituted Pyrroles via Paal-Knorr-type Synthesis

The Paal-Knorr synthesis is a straightforward method for preparing pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia. While this compound is not a 1,4-dicarbonyl compound itself, it can be envisioned as a precursor to one in a multi-step, one-pot synthesis. For instance, a double alkylation at the α-positions of this compound would generate a suitable 1,4-dicarbonyl precursor for a subsequent Paal-Knorr cyclization.

Conceptual Workflow

Protocol: Two-Step, One-Pot Synthesis of a Substituted Pyrrole

Disclaimer: This is a theoretical protocol that requires experimental validation. The choice of base and alkylating agent is critical and may require significant optimization.

Materials:

-

This compound

-

Strong base (e.g., Sodium Hydride, LDA)

-

α-Halo ketone (e.g., chloroacetone)

-

Primary amine (e.g., aniline) or Ammonium acetate

-

Anhydrous THF

-

Glacial acetic acid

Procedure:

-

Formation of the 1,4-Dicarbonyl Precursor:

-

In a flame-dried, three-neck flask under an inert atmosphere, suspend a strong base (e.g., NaH, 2.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C and add this compound (1 equivalent) dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

-

Cool the solution back to 0°C and add the α-halo ketone (2.2 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

-

Paal-Knorr Cyclization:

-

To the crude reaction mixture containing the 1,4-dicarbonyl precursor, add the primary amine or ammonium acetate (2-3 equivalents) and a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude pyrrole derivative by column chromatography.

-

Conclusion and Future Outlook

This compound serves as a promising, though currently under-explored, platform for the synthesis of diverse heterocyclic systems. This application note provides a foundational framework for adapting well-established multicomponent reactions to this versatile C6 building block. The resulting heterocyclic products, with their unique substitution patterns and functional handles, are of significant interest for applications in drug discovery and materials science. Further research is warranted to fully explore the scope and optimize the reaction conditions for the synthesis of pyridines, pyrimidines, pyrroles, and other heterocyclic scaffolds from this compound. The protocols provided herein serve as a starting point for such investigations.

References

- 1. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Furan synthesis [organic-chemistry.org]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. bu.edu.eg [bu.edu.eg]

- 5. heteroletters.org [heteroletters.org]

Application Note: Synthesis of Methyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation

For: Researchers, scientists, and drug development professionals

Abstract